molecular formula C20H18F3N3O5S B2774195 Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-10-5

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2774195
CAS RN: 851951-10-5
M. Wt: 469.44
InChI Key: IIMFPZSAIOTVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyacetamido group, a trifluoromethylphenyl group, and a dihydrothienopyridazine ring. These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, such as FT-IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the chemical reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group can affect the compound’s polarity, stability, and reactivity .

Scientific Research Applications

Synthesis and Fluorescence Applications

Compounds with trifluoromethyl groups and complex heterocyclic structures, like the one described, often exhibit unique reactivity and properties useful in synthesis and materials science. For example, a study detailed the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules. These molecules, due to their trifluoromethyl groups and heterocyclic frameworks, offer enhanced fluorescence intensity compared to their methyl analogues, highlighting potential applications in developing new fluorophores for bioimaging and materials science (Yan‐Chao Wu et al., 2006).

Antimicrobial Activity

Furthermore, related research into thieno[2,3-c]pyridazines, which share a part of the core structure with the compound of interest, underscores the antimicrobial potential of such chemicals. A study synthesizing novel thieno[2,3-c]pyridazines from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine explored these compounds' antibacterial activities. This suggests that derivatives of the given compound might also possess antimicrobial properties, making them valuable for pharmaceutical research and development (A. S. Al-Kamali et al., 2014).

Herbicidal Activities

In agricultural chemistry, compounds featuring trifluoromethylphenyl groups and pyridazine rings have been explored for their herbicidal activities. Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives demonstrated significant bleaching and herbicidal effects against various plant species. This illustrates the potential agricultural applications of the compound , suggesting it could be a precursor or candidate for developing new herbicides (Han Xu et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some trifluoromethyl-containing compounds are used in pharmaceuticals and exhibit their effects by interacting with biological targets .

properties

IUPAC Name

ethyl 5-[(2-ethoxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O5S/c1-3-30-9-14(27)24-17-15-13(10-32-17)16(19(29)31-4-2)25-26(18(15)28)12-7-5-11(6-8-12)20(21,22)23/h5-8,10H,3-4,9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFPZSAIOTVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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